2-Bromopyrimidine

Catalog No.
S662443
CAS No.
4595-60-2
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyrimidine

CAS Number

4595-60-2

Product Name

2-Bromopyrimidine

IUPAC Name

2-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Br

Synonyms

2-bromo-pyrimidin;PYRIMIDINE, 2-BROMO-;2-BROMOPYRIMIDINE;Pyrimidine, 2-bromo- (7CI,8CI,9CI);2-Bromopyrimidine,98+%;2-Bromopyrimide;2-Bromopyrimidine,97+%;2-BroMpyriMidine

Canonical SMILES

C1=CN=C(N=C1)Br

Preparation of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

Excited States of Bromopyrimidines Probed by VUV Photoabsorption

Synthesis of Halogenated Heterocycles

Synthesis of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

  • 2-Bromopyrimidine is an organic compound with the chemical formula C4H3BrN2 [].
  • It belongs to a class of compounds called pyrimidines, which are six-membered rings containing two nitrogen atoms and four carbon atoms [].
  • 2-Bromopyrimidine has a bromine atom attached to the second carbon atom in the ring structure [].

Molecular Structure Analysis

  • The key feature of 2-Bromopyrimidine is its aromatic ring structure. The six-membered ring with alternating nitrogen and carbon atoms allows for delocalization of electrons, creating stability and unique chemical properties [].
  • The presence of the bromine atom adds weight and alters the electronic properties of the molecule, making it a useful intermediate for further functionalization [].

Chemical Reactions Analysis

  • Synthesis:

    • 2-Bromopyrimidine can be synthesized through various methods, but a common approach involves the reaction of 2-aminopyrimidine with a brominating agent [].

    • Balanced chemical equation (example using elemental bromine):

      2C4H4N2 + Br2 → 2C4H3BrN2 + 2HBr []

  • Other relevant reactions:

    • 2-Bromopyrimidine can undergo further reactions where the bromine atom is substituted with other functional groups, leading to diverse new molecules [].

Physical and Chemical Properties

  • Melting point: 52-58 °C [].
  • Boiling point: 64 °C/1.5 mmHg (pressure) [].
  • Solubility: Soluble in methanol [].
  • Stability: Air and heat sensitive [].
  • 2-Bromopyrimidine should be handled with care as it may be harmful if swallowed or inhaled [].
  • It is recommended to wear appropriate personal protective equipment (PPE) when working with this compound [].

XLogP3

0.5

LogP

0.5 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-60-2

Wikipedia

2-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 2-bromo-: INACTIVE

Dates

Modify: 2023-08-15
1: Goljer I, Molinari A, He Y, Nogle L, Sun W, Campbell B, McConnell O.
Unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine as a simple
way of preparing diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives.
Chirality. 2009 Jul;21(7):681-91. doi: 10.1002/chir.20663. PubMed PMID: 18792960.


2: Hughes G, Wang C, Batsanov AS, Fearn MJ, Frank S, Bryce MR, Perepichka IF,
Monkman AP, Lyons BP. New pyrimidine- and fluorene-containing oligo(arylene)s:
synthesis, crystal structures, optoelectronic properties and a theoretical study.
Org Biomol Chem. 2003 Sep 7;1(17):3069-77. Erratum in: Org Biomol Chem. 2003 Dec
7;1(23):4359. Fearn, Michael J [correction of Fern, Michael]. PubMed PMID:
14518131.

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